molecular formula C19H13ClN4O4 B2355812 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 865287-13-4

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2355812
CAS No.: 865287-13-4
M. Wt: 396.79
InChI Key: UTZPYYQOHPPOOO-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a dioxopyrrolidinyl group

Mechanism of Action

Target of Action

It is known that the compound has been tested againstMycobacterium tuberculosis cell lines , suggesting that it may target proteins or enzymes essential for the growth and survival of this bacterium.

Mode of Action

The exact mode of action of this compound is currently under investigation . The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through electronic interactions, possibly leading to inhibition of the target’s function.

Biochemical Pathways

Given its antitubercular activity , it is plausible that it interferes with pathways essential for the growth and survival of Mycobacterium tuberculosis

Result of Action

The compound has demonstrated activity against Mycobacterium tuberculosis cell lines . This suggests that the compound’s action results in the inhibition of the growth of these cells.

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially influence its action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Benzamide Moiety: The benzamide moiety is formed through the reaction of an amine with a benzoyl chloride derivative.

    Coupling of the Dioxopyrrolidinyl Group: The final step involves the coupling of the dioxopyrrolidinyl group to the benzamide intermediate, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be compared with other similar compounds, such as:

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzene: Similar structure but lacks the benzamide moiety.

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)aniline: Contains an aniline group instead of a benzamide group.

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)phenol: Features a phenol group in place of the benzamide moiety.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O4/c20-13-5-1-12(2-6-13)18-22-23-19(28-18)21-17(27)11-3-7-14(8-4-11)24-15(25)9-10-16(24)26/h1-8H,9-10H2,(H,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZPYYQOHPPOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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